4-Tert-butyl-2-fluorobenzonitrile
Overview
Description
4-Tert-butyl-2-fluorobenzonitrile is an organic compound with the molecular formula C11H12FN. It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the 4-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-fluorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-tert-butylphenylboronic acid with 2-fluorobenzonitrile in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the direct fluorination of 4-tert-butylbenzonitrile using a fluorinating agent like Selectfluor. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Tert-butyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-fluorobenzonitrile involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzonitrile: Lacks the tert-butyl group, making it less sterically hindered.
4-Tert-butylbenzonitrile: Lacks the fluorine atom, affecting its electronic properties.
2-Fluorobenzonitrile: Lacks the tert-butyl group, resulting in different steric and electronic characteristics.
Uniqueness
4-Tert-butyl-2-fluorobenzonitrile is unique due to the combination of the electron-withdrawing fluorine atom and the bulky tert-butyl group. This combination imparts distinct reactivity and physical properties, making it valuable in various chemical applications .
Biological Activity
4-Tert-butyl-2-fluorobenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group and a fluorine atom attached to a benzene ring, with a nitrile functional group. This unique structure influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which can improve cellular uptake and bioavailability. The tert-butyl group may provide steric hindrance that affects binding affinity and specificity towards biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related fluorinated compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some fluorinated derivatives were reported as low as 4 µg/mL against MRSA .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
This compound | MRSA | TBD |
Related Compound A | C. difficile | 4 |
Related Compound B | E. coli | TBD |
Anticancer Activity
Fluorinated compounds often exhibit anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. In one study, a series of fluorinated compounds demonstrated significant inhibition of human farnesyltransferase (hFTase), an enzyme implicated in cancer cell signaling pathways . The IC50 values for these inhibitors ranged from 25 nM to several hundred nanomolar concentrations.
Study on Tankyrase Inhibition
A virtual screening study identified derivatives related to this compound as potent tankyrase inhibitors, which play a role in Wnt signaling pathways associated with cancer progression. The best-performing compound exhibited IC50 values in the low nanomolar range, indicating high potency .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications on the benzene ring significantly affect biological activity. For example, introducing different substituents at the para position relative to the nitrile group has been linked to enhanced potency against specific targets. Compounds with electron-withdrawing groups like fluorine have been noted to increase activity compared to their non-fluorinated counterparts .
Toxicity Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that certain derivatives maintain high cell viability even at concentrations exceeding their MICs, suggesting favorable toxicity profiles for further development .
Properties
IUPAC Name |
4-tert-butyl-2-fluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCAIVRTNZNBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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